![molecular formula C6H2Cl2N2O B585728 2,4-Dicloro furo[3,2-D]pirimidina CAS No. 956034-07-4](/img/structure/B585728.png)

2,4-Dicloro furo[3,2-D]pirimidina

Descripción general

Descripción

2,4-Dichlorofuro[3,2-D]pyrimidine is a compound with the molecular formula C6H2Cl2N2O and a molecular weight of 189 . It is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .

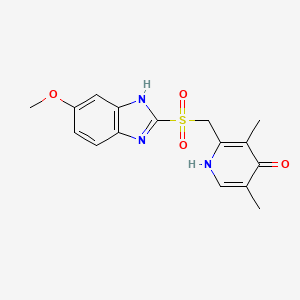

Molecular Structure Analysis

The InChI code for 2,4-Dichlorofuro[3,2-D]pyrimidine is 1S/C6H2Cl2N2O/c7-5-4-3 (1-2-11-4)9-6 (8)10-5/h1-2H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2,4-Dichlorofuro[3,2-D]pyrimidine has a density of 1.619±0.06 g/cm3 . It’s stored under an inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

Investigación Farmacéutica: Agentes Anticancerígenos

2,4-Dicloro furo[3,2-D]pirimidina se utiliza como intermedio clave en la síntesis de inhibidores de la fosfoinositido 3-cinasa (PI3K) . Estos inhibidores son significativos en el desarrollo de terapias dirigidas contra diversos cánceres, ya que la PI3K juega un papel crucial en el crecimiento celular, la supervivencia y el metabolismo.

Actividad Antifolato

Se han explorado derivados de this compound como inhibidores de la dihidrofolato reductasa de Pneumocystis carinii y Toxoplasma gondii. Esta actividad es crucial para el desarrollo de tratamientos contra infecciones oportunistas en pacientes inmunocomprometidos.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

While specific future directions for 2,4-Dichlorofuro[3,2-D]pyrimidine are not mentioned in the available literature, pyrimidines in general are a significant area of research in medicinal chemistry . They display a range of pharmacological effects and are structural analogs of purines, making them attractive for the development of pharmaceutical drugs .

Relevant Papers Several papers discuss the synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidines . These papers provide valuable insights into the potential applications of pyrimidines, including 2,4-Dichlorofuro[3,2-D]pyrimidine, in medicinal chemistry .

Mecanismo De Acción

Target of Action

2,4-Dichlorofuro[3,2-D]pyrimidine is a furopyrimidine derivative that is primarily used in the preparation of phosphoinositide 3-kinase inhibitors . Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them crucial targets in cancer therapies .

Mode of Action

The compound interacts with its targets, the PI3Ks, by inhibiting their activity. This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they control .

Biochemical Pathways

The primary biochemical pathway affected by 2,4-Dichlorofuro[3,2-D]pyrimidine is the PI3K/AKT/mTOR pathway. This pathway is crucial for many cellular processes, including growth and survival. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced cell proliferation and survival .

Pharmacokinetics

It’s known that the compound should be stored under an inert atmosphere at 2-8°c for stability .

Result of Action

The inhibition of PI3K by 2,4-Dichlorofuro[3,2-D]pyrimidine can lead to a decrease in cell proliferation and survival, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often overactive .

Action Environment

The action of 2,4-Dichlorofuro[3,2-D]pyrimidine can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it needs to be stored at low temperatures

Análisis Bioquímico

Biochemical Properties

2,4-Dichlorofuro[3,2-D]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a derivative used in the preparation of phosphoinositide 3-kinase inhibitors . This compound interacts with enzymes such as phosphoinositide 3-kinase, which is involved in various cellular processes including cell growth, proliferation, and survival. The nature of these interactions typically involves the binding of 2,4-Dichlorofuro[3,2-D]pyrimidine to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.

Cellular Effects

The effects of 2,4-Dichlorofuro[3,2-D]pyrimidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a phosphoinositide 3-kinase inhibitor can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, 2,4-Dichlorofuro[3,2-D]pyrimidine can affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, 2,4-Dichlorofuro[3,2-D]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of phosphoinositide 3-kinase, inhibiting its enzymatic activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to changes in gene expression and cellular responses. Additionally, 2,4-Dichlorofuro[3,2-D]pyrimidine may interact with other proteins and enzymes, further influencing cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichlorofuro[3,2-D]pyrimidine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichlorofuro[3,2-D]pyrimidine remains stable under specific storage conditions, such as inert atmosphere and low temperatures . Its degradation products and their impact on cellular processes require further investigation. Long-term exposure to 2,4-Dichlorofuro[3,2-D]pyrimidine in in vitro and in vivo studies may reveal additional insights into its temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of 2,4-Dichlorofuro[3,2-D]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting specific enzymes and modulating cellular processes. At higher doses, 2,4-Dichlorofuro[3,2-D]pyrimidine may induce toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

2,4-Dichlorofuro[3,2-D]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role as a phosphoinositide 3-kinase inhibitor affects the metabolism of phosphoinositides, which are critical components of cell membranes and signaling molecules . Additionally, 2,4-Dichlorofuro[3,2-D]pyrimidine may influence the levels of other metabolites involved in energy production and cellular homeostasis.

Transport and Distribution

The transport and distribution of 2,4-Dichlorofuro[3,2-D]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms of 2,4-Dichlorofuro[3,2-D]pyrimidine is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 2,4-Dichlorofuro[3,2-D]pyrimidine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the cytoplasm or nucleus can influence its interactions with enzymes and proteins, thereby modulating cellular processes and signaling pathways.

Propiedades

IUPAC Name |

2,4-dichlorofuro[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFDNOQBJWBJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672137 | |

| Record name | 2,4-Dichlorofuro[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956034-07-4 | |

| Record name | 2,4-Dichlorofuro[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B585647.png)